1-Pyrenebutyrylcholine

概要

説明

1-Pyrenebutyrylcholine is a fluorescent probe used extensively in the study of the cholinergic system. This compound is particularly valuable for its ability to visualize synapses and acetylcholine receptor sites through fluorescence microscopy. It has been studied for its nondepolarizing, reversible blocking action at the neuromuscular junction, making it a significant tool in neurobiology and biophysics .

準備方法

The synthesis of 1-Pyrenebutyrylcholine involves several steps:

Synthesis of 1-Pyrene-butyrylchloride: This is achieved by reacting 1-pyrene-butyric acid with oxalyl chloride in dry chloroform.

Formation of this compound: The resulting 1-pyrene-butyrylchloride is then reacted with choline in the presence of a suitable base to yield this compound.

化学反応の分析

1-Pyrenebutyrylcholine undergoes various chemical reactions, primarily involving its fluorescent properties:

Oxidation and Reduction: These reactions can alter the fluorescence intensity and lifetime of the compound, which is crucial for its application as a probe.

Substitution Reactions: These can modify the functional groups attached to the pyrene moiety, potentially altering its binding affinity and specificity for acetylcholine receptors.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Neurobiological Applications

1-PBC is primarily utilized to investigate the cholinergic system, which plays a crucial role in neurotransmission. Its unique properties allow researchers to visualize and quantify cholinergic activity at synapses.

Case Study: Synaptic Localization

In a study involving frog neuromuscular junctions, 1-PBC was used to differentiate between presynaptic and postsynaptic regions. The intense presynaptic fluorescence observed was unaffected by common blockers like alpha-bungarotoxin, indicating its specificity for cholinergic receptors .

Membrane Studies

The compound is also employed in studies related to membrane dynamics, particularly in understanding the interactions between lipids and proteins.

Spin Labeling in Membrane Research

1-PBC can serve as a spin label in electron spin resonance (ESR) spectroscopy. It helps in probing the hydrophilic regions of lipid bilayers and studying membrane permeability and interactions with proteins.

| Application | Description |

|---|---|

| Spin Labeling | Used in ESR to study molecular dynamics in membranes. |

| Membrane Permeability | Monitors changes in membrane integrity via release from liposomes. |

| Protein Interactions | Investigates how membrane-associated proteins affect lipid bilayer properties. |

Case Study: Membrane Permeability

Research demonstrated that 1-PBC could effectively assess membrane permeability under various conditions, such as osmotic stress. The release of 1-PBC from liposomes was monitored to gain insights into the factors influencing membrane leakage.

Choline Transport Mechanisms

1-PBC has been identified as a potent inhibitor of choline uptake mechanisms in renal epithelial cells.

Inhibition Studies

In studies using Madin-Darby canine kidney (MDCK) cells, 1-PBC significantly inhibited choline uptake, providing insights into choline transport mechanisms and their regulation .

Fluorescence Imaging Techniques

The fluorescence properties of 1-PBC make it an excellent candidate for imaging techniques aimed at studying cellular processes.

Imaging Applications

Fluorescence microscopy utilizing 1-PBC allows for real-time visualization of cholinergic activity and receptor localization within living cells .

| Technique | Details |

|---|---|

| Fluorescence Microscopy | Enables visualization of receptor binding and activity |

| Electrophysiological Techniques | Assesses functional responses at synapses |

Summary of Findings

The applications of 1-Pyrenebutyrylcholine span multiple research domains, including neurobiology and membrane biophysics. Its ability to act as a fluorescent probe facilitates the study of complex biological systems.

- Neurobiology : Visualizes cholinergic activity; distinguishes synaptic regions.

- Membrane Dynamics : Probes lipid-protein interactions; assesses permeability.

- Choline Transport : Inhibits uptake mechanisms; informs on transport regulation.

- Imaging Techniques : Enhances real-time observation of cellular processes.

作用機序

1-Pyrenebutyrylcholine exerts its effects by binding to acetylcholine receptor sites at the neuromuscular junction. This binding is nondepolarizing and reversible, meaning it blocks the receptor without causing prolonged activation. The compound’s fluorescence properties allow for the visualization of these interactions, providing insights into receptor distribution and dynamics .

類似化合物との比較

1-Pyrenebutyrylcholine is unique due to its specific application as a fluorescent probe for the cholinergic system. Similar compounds include:

1-Pyrenebutyric acid: This compound shares the pyrene moiety but lacks the choline group, making it less specific for acetylcholine receptors.

1-Dimethylaminonaphthalene-5-sulfonamidoethyltrimethylammonium perchlorate: Another fluorescent probe used for studying acetylcholine receptors, but with a shorter fluorescence lifetime and more complex pharmacological activity.

These comparisons highlight the specificity and utility of this compound in neurobiological research.

生物活性

1-Pyrenebutyrylcholine (PBC) is a fluorescent probe that has gained attention in the field of neurobiology due to its cholinergic properties. This compound is structurally related to acetylcholine and exhibits unique biological activities that make it a valuable tool for studying cholinergic signaling pathways. This article will explore the biological activity of this compound, including its mechanism of action, pharmacological effects, and applications in research.

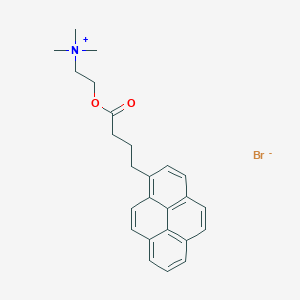

Chemical Structure and Properties

This compound is characterized by the presence of a pyrene moiety attached to a butyryl group and a choline component. Its chemical structure can be represented as follows:

This compound exhibits fluorescence properties, which are essential for its application as a probe in biological systems.

This compound acts primarily as a cholinergic agent. Its mechanism involves:

- Binding to Acetylcholine Receptors : PBC interacts with nicotinic and muscarinic acetylcholine receptors, mimicking the action of acetylcholine .

- Fluorescent Signaling : Upon binding to receptors, PBC emits fluorescence, allowing visualization of receptor localization and activity in live cells .

Pharmacological Effects

This compound has been shown to exert several pharmacological effects:

- Neuromuscular Blockade : At micromolar concentrations, PBC produces a nondepolarizing blockade at the neuromuscular junction in frogs, indicating its potential use in studying neuromuscular transmission .

- Cholinolytic Activity : It has been observed to exert cholinolytic effects in hypersensitive denervated muscles, suggesting its utility in understanding muscle receptor dynamics .

Case Studies and Research Findings

Several studies have elucidated the biological activity of PBC:

- Fluorescent Imaging : A study demonstrated that PBC could be used for imaging cholinergic synapses in live tissue. The probe's localization was confirmed through fluorescence microscopy, revealing intense presynaptic fluorescence without alteration by common cholinergic blockers .

- Electrophysiological Studies : PBC was employed in electrophysiological experiments to assess its impact on synaptic transmission. Results indicated that it could reversibly block neurotransmission without causing depolarization, highlighting its potential as a research tool for investigating synaptic mechanisms .

- Red Blood Cell Morphology : Research on the effects of PBC on red blood cell shape showed alterations induced by this compound, suggesting broader implications for its role in cellular signaling pathways beyond the nervous system .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other cholinergic agents:

| Compound | Action Type | Mechanism | Key Findings |

|---|---|---|---|

| This compound | Cholinergic Probe | Binds to ACh receptors | Nondepolarizing block at neuromuscular junction |

| Acetylcholine | Neurotransmitter | Binds to ACh receptors | Essential for muscle contraction |

| d-Tubocurarine | Competitive Antagonist | Blocks ACh receptor sites | Causes paralysis by preventing muscle contraction |

Future Directions

The unique properties of this compound position it as a promising candidate for future research endeavors:

- Therapeutic Applications : Investigating its potential therapeutic uses in conditions like myasthenia gravis or other neuromuscular disorders.

- Advanced Imaging Techniques : Utilizing PBC in combination with modern imaging technologies to explore synaptic dynamics in real-time.

- Mechanistic Studies : Further studies on its interaction with various receptor subtypes could provide insights into cholinergic signaling pathways.

特性

IUPAC Name |

trimethyl-[2-(4-pyren-1-ylbutanoyloxy)ethyl]azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28NO2.BrH/c1-26(2,3)16-17-28-23(27)9-5-6-18-10-11-21-13-12-19-7-4-8-20-14-15-22(18)25(21)24(19)20;/h4,7-8,10-15H,5-6,9,16-17H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYVZSJAWYAJHE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972920 | |

| Record name | N,N,N-Trimethyl-2-{[4-(pyren-1-yl)butanoyl]oxy}ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57440-79-6 | |

| Record name | 1-Pyrenebutyrylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057440796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-2-{[4-(pyren-1-yl)butanoyl]oxy}ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。